molecular formula C9H13NOS B009830 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one CAS No. 100860-96-6

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one

Cat. No. B009830
M. Wt: 183.27 g/mol
InChI Key: DYYOWHYLIHNOQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound typically involves the condensation reaction between 1-(thiophen 2-yl) ethanone, formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide. The synthesized analogues exhibit significant biological activities, underscoring the importance of this compound in medicinal chemistry (Gopi & Dhanaraju, 2018).

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one and its derivatives has been elucidated through various spectroscopic techniques. For example, a compound titled (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one was analyzed, demonstrating that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar, and its mean plane makes a dihedral angle with the thiophene ring, indicating a specific orientation that could influence its chemical reactivity and interactions (Ghorab et al., 2012).

Chemical Reactions and Properties

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including alkylation and ring closure, to produce a wide array of compounds. These reactions are pivotal for the generation of a structurally diverse library, showcasing its utility in synthetic organic chemistry (Roman, 2013).

Scientific Research Applications

Structural Diversity in Compound Libraries

The compound 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one has been utilized as a key starting material in the generation of structurally diverse libraries through various alkylation and ring closure reactions. These synthetic strategies have facilitated the production of a wide range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines. Such libraries are valuable for drug discovery and material science research, demonstrating the compound's versatility in organic synthesis (G. Roman, 2013).

Synthesis of Bioactive Mannich Base Derivatives

Further extending its utility, this compound has been modified to create novel Mannich base derivatives with promising anti-diabetic and anti-inflammatory activities. By undergoing a condensation reaction with semicarbazide, these derivatives exhibit significant reductions in blood glucose levels and inflammation in animal models, highlighting their potential therapeutic applications (C. Gopi, M. Dhanaraju, 2018).

Investigation into DNA Interaction

The interaction of Mannich base derivatives, including 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one, with DNA has been explored using electrochemical methods. These studies provide insights into the potential of these compounds to intercalate with DNA, offering a foundation for developing DNA-targeted therapies and diagnostics (H. Istanbullu et al., 2017).

Synthesis of Enaminone Complexes and Their Bioactivity

Enaminone derivatives of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one have been synthesized and their chelating properties with various metals investigated. These complexes exhibit bioactivity against a range of bacteria and fungi, suggesting potential applications in antimicrobial treatments (B. Jeragh, A. Elassar, 2015).

Asymmetric Synthesis and Drug Development

Asymmetric synthesis techniques have been applied to 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one for the preparation of chiral intermediates critical in the development of antidepressants. This underscores the compound's role in advancing asymmetric catalysis and pharmaceutical manufacturing (Shannon He et al., 2008).

properties

IUPAC Name

3-(dimethylamino)-1-thiophen-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOWHYLIHNOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550412
Record name 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one

CAS RN

100860-96-6
Record name 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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